2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
The compound 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methyl group at position 4, a pyrrolidin-1-yl group at position 6, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 4-ethoxybenzenesulfonyl group. Pyrimidine derivatives are well-documented for their biological relevance, including roles in anticancer, antiviral, and anti-inflammatory therapies due to their structural mimicry of nucleic acid bases .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-3-29-18-6-8-19(9-7-18)30(27,28)26-14-12-25(13-15-26)21-22-17(2)16-20(23-21)24-10-4-5-11-24/h6-9,16H,3-5,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSKWBKBVGNENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine, has been reported to inhibit acetylcholinesterase (ache). AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, making it a potential target for Alzheimer’s disease treatment.
Mode of Action
The structurally similar compound mentioned above inhibits ache by binding to the enzyme and preventing it from hydrolyzing acetylcholine. This results in an increase in acetylcholine levels, which can enhance cognitive function.
Biochemical Pathways
By inhibiting ache, the compound could potentially affect the cholinergic pathway, which plays a crucial role in memory and learning.
Biological Activity
The compound 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.46 g/mol. The structure includes a pyrimidine core substituted with piperazine and pyrrolidine moieties, which are known to contribute to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and sulfonyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound's structural characteristics suggest potential as an inhibitor for various enzymes. Notably, compounds with piperazine rings have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in neurodegenerative diseases.
Anticancer Properties
Pyrimidine derivatives are frequently investigated for anticancer activity due to their ability to interfere with nucleic acid synthesis. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival.
Case Studies
- Antibacterial Screening : A study evaluated a series of piperazine derivatives, including those structurally related to our compound. Results showed moderate to strong activity against Salmonella typhi and other strains, indicating that modifications at the sulfonyl position can enhance antimicrobial efficacy .
- Enzyme Inhibition : In vitro assays demonstrated that certain derivatives exhibited strong inhibitory activity against urease and AChE, with IC50 values suggesting potent interaction with these targets .
- Anticancer Activity : A recent investigation into pyrimidine compounds revealed that some derivatives can significantly inhibit tumor growth in cell lines, possibly through apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Piperidin-1-yl vs. Pyrrolidin-1-yl Substituents
The compound 2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (C₂₄H₃₅N₅O₃S, MW 473.64) differs from the target compound by replacing the pyrrolidin-1-yl group with a piperidin-1-yl group at position 6 . Piperidine, a six-membered ring, introduces greater conformational flexibility and basicity (pKa ~11) compared to pyrrolidine’s five-membered ring (pKa ~10.4). This substitution may alter pharmacokinetics, such as membrane permeability or metabolic stability.
Brominated Analogues
Bromination often improves binding affinity in enzyme inhibitors but may reduce solubility.
Modifications to the Piperazine Ring
Sulfonyl vs. Benzoyl Groups
The compound 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (C₂₁H₂₆BrN₅O, MW 448.38) replaces the sulfonyl group with a benzoyl moiety .
Fluorinated Alkyl Chains
European patent applications describe compounds like 7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one , where fluorinated alkyl chains on piperazine improve metabolic stability and bioavailability through reduced oxidative metabolism . The target compound’s ethoxy group lacks fluorine’s electronegativity but provides moderate lipophilicity.
Thienopyrimidine Analogues
Thieno[3,2-d]pyrimidine derivatives, such as 6-((3-(methylsulfonyl)pyrrolidin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine (ESI+: MH⁺ 494.19), replace the pyrimidine core with a thienopyrimidine system .
Structural and Functional Implications
Molecular Weight and Solubility
The target compound’s molecular weight (~473–510 g/mol, extrapolated from similar structures) places it within the “drug-like” range, but the sulfonyl and pyrrolidine groups may limit solubility. Comparatively, piperidine-substituted analogues (e.g., ) exhibit slightly lower polarity, while brominated derivatives (e.g., ) face solubility challenges due to increased hydrophobicity.
Pharmacophore Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
